molecular formula C6H12N2O3S B1656961 N-carbamoylmethionine CAS No. 54896-74-1

N-carbamoylmethionine

Cat. No.: B1656961
CAS No.: 54896-74-1
M. Wt: 192.24 g/mol
InChI Key: DEWDMTSMCKXBNP-BYPYZUCNSA-N
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Description

N-carbamoylmethionine (CAS 54896-74-1) is a stable carbamoyl derivative of the essential amino acid L-methionine. With a molecular formula of C6H12N2O3S and a molecular weight of 192.24 g/mol , this compound is characterized by the addition of a carbamoyl group, which significantly enhances its stability against oxidative damage compared to methionine itself . In research, this compound serves as a key precursor and is notably recognized for its ability to be reconverted into bioavailable methionine in biological systems . A primary application documented in scientific literature is its use in aquaculture nutrition, where it functions as an organic source of methionine. For instance, studies on Nile tilapia (Oreochromis niloticus) have demonstrated that a synthesized complex of N-carbamoyl-methionine with copper (NCM-Cu) can enhance copper bioavailability, improve serum antioxidant enzyme activity, reduce liver lipid peroxidation, and upregulate immune-related gene expression . The compound also finds relevance in broader biochemical contexts. It is involved in enzymatic pathways, such as the "hydantoinase process," which is utilized by microorganisms for the production of enantiomerically pure D-amino acids, valuable as building blocks for pharmaceuticals and peptide hormones . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDMTSMCKXBNP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365095
Record name N-carbamoylmethionine
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54896-74-1
Record name N-carbamoylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(carbamoylamino)-4-(methylsulfanyl)butanoic acid
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Synthetic Chemistry and Derivatization of N Carbamoylmethionine

Established Synthetic Routes to N-Carbamoylmethionine

The synthesis of this compound can be achieved through both conventional chemical methods and more modern, energy-efficient techniques like microwave-assisted synthesis.

Conventional Chemical Synthesis Methodologies

The traditional chemical synthesis of this compound typically involves the reaction of methionine with a cyanate (B1221674) salt or urea (B33335). One established method involves reacting methionine with sodium cyanate (NaCNO) in an aqueous solution. nih.govacs.org In a specific example of this process, 121.19 g of methionine and 67.11 g of sodium cyanate are dissolved in 350 mL of deionized water and heated to 90°C with stirring for 90 minutes. acs.org The solution is then cooled to 40°C, and the pH is adjusted to 3 with dilute sulfuric acid, followed by another 60 minutes of stirring. acs.org After settling, the upper solution is collected and dried to yield pure this compound. acs.org

An alternative conventional route utilizes urea as the carbamoylating agent. semanticscholar.org This reaction generates N-carbamoyl amino acids through the interaction between urea and the amino acid, releasing ammonia (B1221849) in the process. semanticscholar.org The reaction of α-amino acids with potassium cyanate is also a known, though sometimes less efficient, method that requires reaction times ranging from 10 to 70 hours at temperatures of 50–60°C. sorbonne-universite.fr

Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids

A more rapid and efficient approach for synthesizing N-carbamoyl-L-amino acids, including this compound, employs microwave-assisted organic synthesis. tandfonline.comresearchgate.netresearchgate.net This method involves the reaction between the sodium salt of an α-amino acid and urea in water under microwave irradiation. tandfonline.comresearchgate.net The procedure is performed in an unmodified domestic microwave oven, significantly reducing reaction times compared to conventional heating. tandfonline.comresearchgate.netresearchgate.net

In a typical procedure, the amino acid is dissolved in a sodium hydroxide (B78521) solution to form its sodium salt, to which urea is added. tandfonline.com The mixture is then irradiated with microwaves. tandfonline.com Studies have shown that different amino acids exhibit varying reactivity under these conditions, with proline being one of the less reactive substrates. tandfonline.comresearchgate.net Interestingly, the substitution of urea with potassium cyanate in this microwave-assisted protocol resulted in a low conversion to the desired N-carbamoyl derivative. tandfonline.comresearchgate.netresearchgate.net

Enzymatic Synthesis of N-Carbamoylamino Acids from Precursors

Enzymatic methods provide an alternative, highly specific route to N-carbamoylamino acids. nih.gov The "hydantoinase process" is a well-established industrial method for producing optically pure amino acids, where N-carbamoylamino acids serve as key intermediates. researchgate.netmdpi.com This biocatalytic process involves two main enzymatic steps. researchgate.net

First, a hydantoinase (also known as a dihydropyrimidinase) catalyzes the ring-opening hydrolysis of a 5-monosubstituted hydantoin (B18101) to the corresponding N-carbamoylamino acid. researchgate.netnih.gov For the production of D-amino acids, a D-selective hydantoinase is used, which converts the hydantoin precursor to a D-N-carbamoylamino acid. researchgate.net Subsequently, an N-carbamoylase (or carbamoylase) hydrolyzes the N-carbamoylamino acid to the final amino acid product. researchgate.netmdpi.com This enzymatic cascade is valued for its high enantioselectivity. nih.gov

Another enzymatic approach involves the hydrolysis of N-carbamoylamino acid amides in the presence of a hydrolase to yield N-carbamoylamino acids. google.com This method is noted for proceeding under mild conditions and can be integrated with other enzymatic reactions, such as those in the hydantoinase process, in a "one-pot" reaction. google.com

Preparation and Coordination Chemistry of this compound Metal Complexes

The carbamoyl (B1232498) and carboxyl groups of this compound make it an effective ligand for coordinating with metal ions, leading to the formation of stable metal complexes.

Synthesis and Structural Characterization of this compound Copper Complexes

A copper (II) complex of this compound (NCM-Cu) has been successfully synthesized and characterized. nih.govacs.org The synthesis involves the initial preparation of this compound, which is then reacted with a copper source. acs.org The resulting NCM-Cu complex presents as a blue, columnar crystalline solid. nih.govacs.org

Structural analysis using single-crystal X-ray diffraction has provided detailed insights into its molecular structure. nih.govacs.org The empirical formula of the complex was determined to be C₁₂H₃₀CuN₄O₁₀S₂. nih.govacs.orgacs.org The crystal structure data revealed that the NCM-Cu complex crystallizes in the monoclinic system with a P21/c space group. nih.govacs.org

Table 1: Crystallographic Data for this compound Copper (NCM-Cu) Complex

ParameterValueReference
Empirical FormulaC₁₂H₃₀CuN₄O₁₀S₂ nih.govacs.org
Crystal SystemMonoclinic nih.govacs.org
Space GroupP21/c nih.govacs.org

Analysis of Ligand Coordination and Chelation in Metal-N-Carbamoylmethionine Species

The coordination environment of the copper ion in the NCM-Cu complex has been elucidated through structural analysis. nih.govacs.org The copper atom is chelated by the this compound ligands. acs.org Specifically, the copper atom is coordinated with the carboxyl groups of the this compound ligands through a Cu–O bond. nih.govacs.org

In this complex, the original amino group of methionine has been substituted with the aminocarbonyl group (O=C–NH₂), which in turn is coordinated with a secondary amine (-NH). acs.org This stable coordination structure, where the copper is chelated by the carboxyl groups, is a key feature of the complex. nih.govacs.org The presence of two crystallization water molecules is also noted within the crystal lattice. acs.org This type of chelation, involving a metal center and a polydentate ligand, is a fundamental concept in coordination chemistry. ncert.nic.in

Enzymology and Biocatalysis of N Carbamoylmethionine

Enzymatic Hydrolysis of N-Carbamoylmethionine

The enzymatic conversion of this compound to methionine is a critical step in various biocatalytic routes. This hydrolysis is primarily catalyzed by enzymes known as N-carbamoyl-L-amino acid amidohydrolases, or L-N-carbamoylases.

L-N-carbamoylases (EC 3.5.1.87) are hydrolases that catalyze the conversion of N-carbamoyl-L-amino acids into the corresponding L-amino acid, ammonia (B1221849), and carbon dioxide wikipedia.org. Research has shown that these enzymes, while strictly L-specific, often exhibit broad substrate specificity, acting on a variety of N-substituted amino acids nih.govnih.gov.

An L-N-carbamoylase from Sinorhizobium meliloti CECT4114 demonstrated a high affinity and catalytic rate for N-carbamoyl-L-methionine. nih.gov The enzyme was also capable of hydrolyzing other substrates such as N-carbamoyl-L-tryptophan, N-formyl-L-methionine, and N-acetyl-L-methionine, though the catalytic efficiency for N-carbamoyl-L-methionine was notably higher. nih.gov Similarly, the L-N-carbamoylase from the thermophilic bacterium Geobacillus stearothermophilus CECT43 (BsLcar) showed promiscuous activity, hydrolyzing N-formyl, N-carbamoyl, and N-acetyl derivatives of L-methionine. nih.gov Interestingly, this enzyme displayed the highest catalytic efficiency for N-formyl-L-methionine, followed by N-carbamoyl-L-methionine. nih.gov

Table 1: Kinetic Parameters of L-N-Carbamoylases with this compound and Other Substrates

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1·M-1)Reference
Sinorhizobium melilotiN-Carbamoyl-L-methionine0.6514.462.11 x 104 nih.gov
Sinorhizobium melilotiN-Formyl-L-methionine--7.10 x 103 nih.gov
Sinorhizobium melilotiN-Acetyl-L-methionine--1.22 x 104 nih.gov
Geobacillus stearothermophilusN-Carbamoyl-L-methionine--1.83 x 104 nih.gov
Geobacillus stearothermophilusN-Formyl-L-methionine--8.58 x 105 nih.gov
Geobacillus stearothermophilusN-Acetyl-L-methionine--1.78 x 103 nih.gov

L-N-carbamoyl hydrolases are typically metalloenzymes, with their activity dependent on the presence of divalent metal ions. The enzyme from S. meliloti was identified as a homodimer with a molecular mass of approximately 90 kDa. nih.gov Its optimal functioning occurred at a temperature of 60°C and a pH of 8.0. The activity of this enzyme required divalent metal ions such as Ni²⁺, Mn²⁺, Co²⁺, or Fe²⁺. nih.gov

The L-N-carbamoylase from G. stearothermophilus (BsLcar) also demonstrated characteristics of a metalloenzyme, with its activity being significantly enhanced by Co²⁺, Mn²⁺, and Ni²⁺ ions and inhibited by metal-chelating agents. nih.gov As a thermophilic enzyme, it exhibited optimal reaction conditions at a higher temperature of 65°C and a pH of 7.5 when using N-substituted-L-methionine substrates. nih.gov

Table 2: Biochemical Properties of L-N-Carbamoyl Hydrolases

PropertySinorhizobium meliloti L-N-CarbamoylaseGeobacillus stearothermophilus L-N-Carbamoylase
Molecular Mass ~90 kDaNot Specified
Structure HomodimerNot Specified
Optimal pH 8.07.5
Optimal Temperature 60°C65°C
Metal Ion Dependency Requires Ni²⁺, Mn²⁺, Co²⁺, or Fe²⁺Enhanced by Co²⁺, Mn²⁺, and Ni²⁺
Reference nih.gov nih.gov

The high stereospecificity of L-N-carbamoylases makes them valuable biocatalysts for producing optically pure L-amino acids. A highly effective strategy for producing L-methionine is through the dynamic kinetic resolution of racemic N-carbamoyl-amino acids. This process utilizes an L-N-carbamoylase in conjunction with a racemase. nih.gov

In one such system, the L-N-carbamoylase from G. stearothermophilus (BsLcar) was co-immobilized with N-succinyl-amino acid racemase from Geobacillus kaustophilus. nih.gov This bienzymatic system efficiently converted racemic this compound into L-methionine with an enantiomeric excess greater than 99.5%. The L-N-carbamoylase selectively hydrolyzes the L-enantiomer of this compound, while the racemase continuously converts the remaining D-enantiomer back into the racemic mixture, allowing for a theoretical yield of 100%. nih.gov Whole-cell biocatalysts have also been employed, achieving high conversion rates of D,L-5-(2-methylthioethyl)hydantoin to L-methionine, a process in which the hydrolysis of this compound is the final, stereospecific step. researchgate.net

This compound as an Intermediate in Hydantoin-Hydrolyzing Enzyme Systems

This compound is a pivotal intermediate in the "hydantoinase process," a well-established industrial method for producing various D- and L-amino acids from racemic 5-monosubstituted hydantoins. nih.govcaltech.edu

The hydantoinase process is a multi-step enzymatic cascade. researchgate.net

Ring-Opening Hydrolysis : The process begins with a hydantoinase (a cyclic amidase, EC 3.5.2.2) that catalyzes the hydrolytic cleavage of the hydantoin (B18101) ring of a substrate like 5-(2-methylthioethyl)hydantoin (methionine hydantoin). This reaction produces the corresponding N-carbamoylamino acid, this compound. researchgate.net

Hydrolysis of the Intermediate : The this compound intermediate is then hydrolyzed by a stereospecific N-carbamoyl-amino acid amidohydrolase (N-carbamoylase) to yield the desired amino acid, along with ammonia and carbon dioxide. researchgate.netenzyme-database.orgwikipedia.org

The chirality of the final amino acid product depends on the stereospecificity of the N-carbamoylase used. For the production of D-amino acids, a D-specific N-carbamoylase (EC 3.5.1.77), also known as D-N-carbamoyl-D-amino acid amidohydrolase, is employed. enzyme-database.orgnih.gov This enzyme strictly acts on N-carbamoyl-D-amino acids. enzyme-database.org Conversely, for L-amino acid production, an L-N-carbamoylase is used. This compound is the essential link between the initial ring-opening step and the final stereospecific hydrolysis.

To overcome this limitation, directed evolution has been used to tailor the enantioselectivity of the hydantoinase enzyme. In one study, researchers successfully inverted the enantioselectivity of a hydantoinase through random mutagenesis and screening. caltech.edu It was discovered that a single, conservative amino acid substitution was sufficient to shift the enzyme's preference from D-selective to L-selective for the methionine hydantoin substrate. caltech.edu This engineered enzyme favored the production of L-N-carbamoylmethionine, which could then be efficiently converted to L-methionine by the subsequent L-N-carbamoylase, thereby significantly improving the productivity of the biocatalytic pathway. caltech.edu

Strategies for Directed Evolution of Hydantoinase Enantioselectivity for this compound Pathways

A notable example is the successful inversion of enantioselectivity of the D-selective hydantoinase from Arthrobacter sp. DSM 9771. caltech.edu The process began with random mutagenesis of the hydantoinase gene using error-prone PCR to generate a library of mutants. caltech.edu This was followed by a sensitive and reliable screening method to identify mutants with altered enantioselectivity. The screening process was designed to detect the production of L-N-carbamoylmethionine from MTEH.

Through a single generation of random mutagenesis and screening of approximately 10,000 clones, mutants with significantly enhanced D-selectivity were discovered, with one mutant exhibiting a single amino acid substitution (V154A) that increased the enantiomeric excess for the D-enantiomer to 90% from 40% in the wild type. caltech.edu Although the initial round did not yield an L-selective mutant, it provided a less D-selective mutant that served as a template for a second round of random mutagenesis. caltech.edu

The second generation of mutants, however, did not produce an L-selective enzyme but did result in a mutant with fourfold higher activity. caltech.edu A crucial breakthrough came from the application of saturation mutagenesis at a specific position (I95) identified from the first-generation library as influencing enantioselectivity. caltech.edu By creating all possible 19 amino acid substitutions at this position, a mutant with the substitution I95F was identified, which successfully inverted the enantioselectivity of the hydantoinase to be L-selective. caltech.edu This evolved L-hydantoinase, in combination with an L-N-carbamoylase and a hydantoin racemase in a whole-cell catalyst system, led to a fivefold increase in productivity for the conversion of D,L-MTEH to L-methionine. caltech.educaltech.edu The accumulation of the unwanted D-carbamoyl-methionine was also reduced fourfold. caltech.educaltech.edu

Table 1: Key Mutations in Hydantoinase from Arthrobacter sp. DSM 9771 and Their Effects on Enantioselectivity

Mutation Directed Evolution Strategy Effect on Enantioselectivity Impact on Overall Process
V154ARandom MutagenesisIncreased D-selectivity (from 40% to 90% ee)Demonstrated the tunability of enantioselectivity. caltech.edu
I95FSaturation MutagenesisInverted enantioselectivity to L-selectiveEnabled the efficient production of L-methionine from D,L-MTEH. caltech.edu
V180ARandom MutagenesisIncreased total activity (fourfold)Contributed to improved productivity of the whole-cell catalyst. caltech.edu

Enzymatic Racemization of this compound

In the context of the widely utilized "hydantoinase process" for the production of optically pure amino acids, the racemization step is critical for achieving a theoretical 100% yield from a racemic starting material. For the synthesis of L-methionine starting from racemic D,L-5-(2-methylthioethyl)hydantoin (D,L-MTEH), the racemization is conventionally performed at the hydantoin substrate level. nih.govresearchgate.net This is accomplished by a hydantoin racemase, which interconverts the D- and L-enantiomers of MTEH. nih.gov The L-hydantoinase then selectively converts the L-MTEH to L-N-carbamoylmethionine, and the remaining D-MTEH is continuously racemized to L-MTEH by the hydantoin racemase, allowing for the complete conversion of the racemic mixture. caltech.educaltech.edu

While the primary strategy involves the racemization of the hydantoin precursor, the enzymatic racemization of the downstream intermediate, this compound, presents an alternative approach for dynamic kinetic resolution. This is particularly relevant in scenarios where a non-selective hydantoinase might be used or if the racemization of the hydantoin is inefficient.

Identification and Activity of Racemases Acting on this compound

Although dedicated this compound racemases are not extensively characterized, research has demonstrated that some racemases with broad substrate specificity can effectively catalyze the racemization of N-carbamoyl-α-amino acids, including this compound. A key enzyme identified for this purpose is an N-succinyl-amino acid racemase (NSAAR). researchgate.netnih.gov

Specifically, the N-succinyl-amino acid racemase from the thermophilic bacterium Geobacillus kaustophilus CECT4264 (GkNSAAR) has been shown to exhibit catalytic promiscuity and is capable of racemizing N-carbamoyl-amino acids. researchgate.netnih.gov This enzyme is a member of the enolase superfamily and was initially studied for its role in a novel pathway for the conversion of D- to L-amino acids. nih.gov The GkNSAAR has been successfully incorporated into a "double-racemase hydantoinase process" for the production of various L-amino acids. mdpi.com In this system, a D-selective hydantoinase first hydrolyzes the D-hydantoin to D-N-carbamoyl-amino acid. The GkNSAAR then racemizes the D-N-carbamoyl-amino acid to its L-enantiomer, which is subsequently hydrolyzed by an L-carbamoylase to the final L-amino acid. mdpi.com

The application of GkNSAAR in a bienzymatic system with an L-carbamoylase has proven effective for the dynamic kinetic resolution of racemic N-carbamoyl-amino acids to produce optically pure L-amino acids, including L-methionine, with enantiomeric excesses greater than 99.5%. nih.gov This demonstrates the feasibility of enzymatic racemization directly at the this compound level.

Table 2: Activity Profile of N-succinyl-amino acid racemase from Geobacillus kaustophilus CECT4264 (GkNSAAR)

Substrate Class Racemization Activity Relevance to this compound Pathway
N-succinyl-amino acidsNative activityDemonstrates the enzyme's natural function. researchgate.netnih.gov
N-acetyl-amino acidsPromiscuous activityBroadens the potential applications of the enzyme. researchgate.net
N-carbamoyl-amino acidsPromiscuous activityEnables the racemization of this compound for dynamic kinetic resolution. researchgate.netnih.gov
N-formyl-amino acidsNo reported activityDefines the substrate limitations of the enzyme. mdpi.com

Metabolic Interconversions and Biochemical Roles of N Carbamoylmethionine

Interconversion with Methionine in Biological Systems

The metabolism of N-carbamoylmethionine in prokaryotes is intrinsically linked to the metabolism of its parent amino acid, L-methionine. The primary pathway for this interconversion is the hydrolysis of this compound to yield L-methionine, a reaction catalyzed by a specific class of enzymes.

Pathways for Reconversion of this compound to Methionine in Prokaryotes

The reconversion of this compound to methionine in prokaryotic organisms is primarily facilitated by enzymes known as N-carbamoyl-L-amino acid amidohydrolases , often referred to as L-carbamoylases. These enzymes belong to the hydrolase family and specifically act on the carbon-nitrogen bond (other than a peptide bond) in linear amides wikipedia.org. The reaction they catalyze is the hydrolysis of an N-carbamoyl-L-amino acid in the presence of water to produce the corresponding L-amino acid, ammonia (B1221849), and carbon dioxide wikipedia.org.

The general reaction can be represented as: N-carbamoyl-L-amino acid + H₂O → L-amino acid + NH₃ + CO₂

These enzymes have been identified and characterized in a variety of prokaryotic species, demonstrating the widespread nature of this metabolic capability. For instance, an N-carbamoyl-L-amino acid amidohydrolase has been purified and studied in Alcaligenes xylosoxidans. This particular enzyme exhibits broad substrate specificity, with a high affinity for N-carbamoyl-L-amino acids that have long-chain aliphatic or aromatic side groups nih.gov. It is also capable of hydrolyzing those with shorter side chains nih.gov.

Similarly, research on Sinorhizobium meliloti has led to the molecular cloning and biochemical characterization of an L-N-carbamoylase qmul.ac.uk. The functionality of these enzymes is crucial in what is known as the "hydantoinase process," a multi-enzymatic system used in industrial applications for the production of optically pure L-amino acids qmul.ac.uknih.govexpasy.org. This process often involves the coupling of a hydantoinase with a carbamoylase to achieve the desired enantiomerically pure amino acid nih.gov.

The biochemical properties of these enzymes can vary between different prokaryotic sources. For example, the enzyme from Alcaligenes xylosoxidans is a homodimer with a relative molecular mass of approximately 135,000 nih.gov. Its activity is dependent on the presence of divalent metal ions such as Mn²⁺, Ni²⁺, or Co²⁺ and is inhibited by sulfhydryl reagents nih.gov. In contrast, D-carbamoylases, which act on the D-enantiomers of N-carbamoyl-amino acids, have been studied in organisms like Pseudomonas sp. and also show a reliance on their specific substrates nih.gov.

The strict enantiospecificity of these carbamoylases is a key characteristic. L-carbamoylases will act on N-carbamoyl-L-amino acids but not their D-counterparts, and the reverse is true for D-carbamoylases nih.govmicrobialtec.com. This specificity is fundamental to their biological role and their application in biotechnology.

Integration of this compound within Broader Amino Acid Metabolic Networks

While the direct hydrolysis of this compound back to methionine is a clearly defined pathway, its integration into the broader landscape of amino acid metabolism is less direct and appears to be context-dependent.

This compound as a Precursor in Prokaryotic Protein Synthesis Initiation

In the realm of prokaryotic protein synthesis, the universally recognized initiator amino acid is N-formylmethionine (fMet) , not this compound. The initiation of translation in bacteria involves a specific initiator tRNA, tRNAfMet, which is charged with methionine and subsequently formylated by the enzyme methionyl-tRNA formyltransferase. This N-formylmethionyl-tRNAfMet then binds to the start codon (usually AUG) on the messenger RNA (mRNA) at the ribosomal P-site, initiating polypeptide chain synthesis.

The formyl group is crucial for the recognition of the initiator tRNA by the translation initiation factors and the ribosome. While some N-carbamoyl-L-amino acid hydrolases have been shown to hydrolyze N-formyl and N-acetyl amino acids, this is a separate metabolic process from the direct utilization of a carbamoylated amino acid for protein synthesis initiation nih.gov.

Therefore, based on current understanding, this compound does not serve as a direct precursor for the initiation of protein synthesis in prokaryotes. The established pathway exclusively involves the formylated version of methionine.

Comparative Analysis of N-Carbamoyl Amino Acid Metabolic Fates

The metabolic fate of N-carbamoyl amino acids in prokaryotes is largely determined by the substrate specificity of the N-carbamoyl-L-amino acid amidohydrolases present in the organism. While the general reaction of hydrolysis to the parent amino acid is conserved, the efficiency of this conversion varies for different N-carbamoyl amino acids.

The enzyme from Alcaligenes xylosoxidans, for example, demonstrates a broad substrate range but shows a preference for N-carbamoyl-L-amino acids with longer aliphatic or aromatic side chains nih.gov. This suggests that in this organism, this compound would likely be a good substrate for hydrolysis. Conversely, this same enzyme is inactive on the carbamoyl (B1232498) derivatives of glutamate, aspartate, arginine, tyrosine, or tryptophan expasy.org. This indicates that the metabolic fate of these N-carbamoylated amino acids in Alcaligenes xylosoxidans would differ significantly from that of this compound, likely involving other enzymatic pathways or excretion.

In contrast, the L-N-carbamoylase from Sinorhizobium meliloti can hydrolyze N-carbamoyl-L-tryptophan, in addition to N-carbamoyl L-amino acids with aliphatic substituents qmul.ac.uk. This highlights the diversity in substrate specificity of these enzymes across different bacterial species.

The following table provides a comparative overview of the substrate specificities of N-carbamoyl-L-amino acid hydrolases from different prokaryotic sources, illustrating the varied metabolic fates of different N-carbamoyl amino acids.

Enzyme SourcePreferred SubstratesSubstrates with Low or No Activity
Alcaligenes xylosoxidansN-carbamoyl-L-amino acids with long-chain aliphatic or aromatic substituentsN-carbamoyl derivatives of glutamate, aspartate, arginine, tyrosine, tryptophan expasy.org
Sinorhizobium melilotiN-carbamoyl-L-tryptophan, N-carbamoyl L-amino acids with aliphatic substituentsDerivatives of D-amino acids qmul.ac.uk
Pseudomonas sp. KNK003A (D-carbamoylase)N-carbamoyl-D-tryptophan, N-carbamoyl-D-phenylalanine, N-carbamoyl-D-valine, N-carbamoyl-D-leucineN-carbamoyl-L-amino acids nih.gov

This variability in enzyme specificity underscores that the metabolic role and fate of a given N-carbamoyl amino acid are not uniform across all prokaryotes. The presence and characteristics of the specific N-carbamoyl-L-amino acid amidohydrolase within an organism are the primary determinants of whether an N-carbamoyl amino acid, such as this compound, will be efficiently converted back to its constituent amino acid and integrated into the cell's metabolic network.

Advanced Analytical Methodologies for N Carbamoylmethionine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural features of N-carbamoylmethionine. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a wealth of information regarding its chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the local electronic environment of the protons. compoundchem.com Protons attached to carbons adjacent to electronegative atoms like oxygen, nitrogen, and sulfur will be deshielded and appear at a lower field (higher ppm values). udel.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. youtube.com Each unique carbon atom gives rise to a distinct signal. oregonstate.edu The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. chemguide.co.uk The carbonyl carbon of the carbamoyl (B1232498) and carboxyl groups are expected to appear significantly downfield. huji.ac.il

2D NMR Spectroscopy: To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity between atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comuam.es Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the methionine side chain. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.orglibretexts.orgcolumbia.edu This is a highly sensitive technique that allows for the definitive assignment of which proton signal corresponds to which carbon signal. researchgate.net

The following interactive table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on established ranges for similar functional groups.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH4.0 - 4.550 - 60
β-CH₂1.8 - 2.230 - 40
γ-CH₂2.4 - 2.825 - 35
S-CH₃2.0 - 2.515 - 25
Carboxyl COOH10 - 13170 - 185
Carbamoyl NH6.0 - 8.0-
Carbamoyl NH₂5.0 - 7.0-
Carbamoyl C=O-155 - 165

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. jackwestin.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies for this compound are detailed in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amide/Carbamate)Stretching3100 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Amide/Carbamate)Stretching1630 - 1695
N-H (Amide/Carbamate)Bending1510 - 1570
C-NStretching1200 - 1350
C-OStretching1210 - 1320

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. masterorganicchemistry.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. utoronto.ca

The parent amino acid, methionine, does not have a significant chromophore and thus exhibits weak UV absorption at shorter wavelengths. The introduction of the carbamoyl group (-NH-C(=O)-NH₂) in this compound introduces a carbonyl group and non-bonding electrons on the nitrogen atoms. This functionality can act as a chromophore, leading to a weak n→π* transition. utoronto.ca It is anticipated that this compound would exhibit a weak absorbance in the near-UV region, likely in the range of 200-220 nm. The absence of an extended conjugated system means no absorption is expected in the visible region of the spectrum. nih.gov

Mass Spectrometry (MS) for Comprehensive Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). missouri.edu This level of accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass. msu.edu

The molecular formula of this compound is C₆H₁₂N₂O₃S. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. sisweb.com

The following interactive table shows the calculation of the theoretical exact mass of this compound.

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)612.00000072.000000
Hydrogen (¹H)121.00782512.093900
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)315.99491547.984745
Sulfur (³²S)131.97207131.972071
Total 192.056864

An experimentally determined mass from an HRMS instrument that matches this theoretical value with high accuracy would confirm the elemental composition of this compound.

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. This allows for the differentiation of isomers—molecules with the same chemical formula but different structural arrangements—which cannot be distinguished by mass spectrometry alone.

For a molecule with the formula C₆H₁₂N₂O₃S, several isomers are possible in addition to this compound. These isomers would have the same exact mass but different three-dimensional structures. IMS-MS can separate these isomers based on their different drift times through the ion mobility cell, which is related to their collision cross-section (CCS). A more compact ion will have a shorter drift time and a smaller CCS compared to a more elongated isomer. This technique would be invaluable for confirming the identity of this compound in a complex mixture and distinguishing it from any potential isomeric impurities.

Fragmentation Techniques (e.g., Electron Capture Dissociation) in Structural Analysis

Electron Capture Dissociation (ECD) is a powerful fragmentation technique in tandem mass spectrometry that provides valuable structural information for peptides and proteins. uma.es While direct studies on the ECD of this compound are not extensively documented in the reviewed literature, the principles of the technique suggest its utility in the structural analysis of this compound.

ECD involves the interaction of multiply protonated molecules with free electrons, leading to the formation of an odd-electron ion. The subsequent fragmentation is non-ergodic, meaning that cleavage occurs before the energy can be distributed throughout the molecule. This often results in the preservation of labile post-translational modifications and provides extensive sequence information for peptides. uma.es

For a smaller molecule like this compound, ECD would be expected to induce specific fragmentation patterns that can help confirm its structure. The technique is particularly adept at cleaving N-Cα bonds in the peptide backbone, which could be a relevant fragmentation pathway for this compound. csfarmacie.cz The fragmentation would likely differ from more common techniques like collision-induced dissociation (CID), offering complementary structural data. The major product of electron capture is typically the charge-reduced species that has captured an electron but has not dissociated, often accompanied by the loss of a hydrogen atom. csfarmacie.cz

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of compounds.

For analytical purposes, HPLC can be employed for the quantitative determination of this compound in various samples. A typical analytical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net Detection is commonly achieved using a UV detector. nih.govresearchgate.net Method validation would include assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. mdpi.com

Table 2: Illustrative Analytical HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic or Gradient
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 210 nm
Column Temperature25 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Preparative HPLC is utilized for the isolation and purification of larger quantities of this compound. microcombichem.comwarwick.ac.uk This is achieved by scaling up the analytical method, which involves using a larger column diameter, a higher flow rate, and injecting a larger sample volume. warwick.ac.uklcms.cz The goal of preparative HPLC is to achieve high purity of the target compound, which can then be used for further studies. microcombichem.com Fraction collection is triggered based on the detector signal to isolate the purified this compound. lcms.czchromatographyonline.com

Since this compound is a chiral compound, assessing its enantiomeric purity is crucial. Chiral HPLC is the most common and effective method for separating and quantifying enantiomers. csfarmacie.cznih.govwikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

For the enantiomeric purity assessment of this compound, a variety of CSPs could be employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for the separation of amino acid enantiomers. sigmaaldrich.comnih.govnih.gov The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography. sigmaaldrich.comsigmaaldrich.com The separated enantiomers are detected, and their peak areas are used to calculate the enantiomeric excess (ee). uma.es

Table 3: Common Chiral Stationary Phases for Amino Acid Enantiomer Separation

Chiral Stationary Phase (CSP) TypeExamplesSeparation Principle
Polysaccharide-basedCellulose and amylose derivatives (e.g., Chiralcel OD, Chiralpak AD)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. csfarmacie.cz
Macrocyclic glycopeptidesTeicoplanin, VancomycinMultiple chiral centers and functional groups allow for various interactions including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com
Crown ethersChiral crown ether-coated stationary phasesComplexation between the crown ether cavity and the primary amine of the analyte.
Ligand exchangeChiral ligand (e.g., an amino acid) coated on the stationary phase with a metal ionFormation of diastereomeric metal complexes with different stabilities.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS) for Metabolomics Profiling in Biological Matrices

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS) has emerged as a powerful and indispensable tool for the comprehensive analysis of metabolites in complex biological samples. Its application to the metabolomics profiling of this compound and related amino acid derivatives in biological matrices, such as plasma and urine, offers high sensitivity, selectivity, and throughput. nih.gov This technique allows for the precise quantification and identification of target analytes, which is crucial for understanding their physiological roles and metabolic pathways. nih.gov

The general workflow for UHPLC/MS analysis of this compound in a biological matrix, such as plasma, typically begins with sample preparation. A common and effective method for removing proteins that can interfere with the analysis is protein precipitation. thermofisher.com This is often achieved by adding a solvent like acetonitrile to the plasma sample. Following precipitation, the sample is centrifuged, and the resulting supernatant, which contains the analyte of interest, is collected for analysis. thermofisher.com

Chromatographic separation is then performed using a UHPLC system. For the analysis of polar compounds like amino acid derivatives, reversed-phase chromatography is a common approach. Columns such as a C18 are often employed to achieve efficient separation. acs.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile). acs.orgrestek.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate a wide range of analytes within a short analysis time. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) in the positive ion mode is frequently used for the analysis of amino acid derivatives as it is a soft ionization technique that minimizes fragmentation of the parent molecule. nih.gov For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. nih.govacs.org This involves selecting the specific precursor ion of this compound and then monitoring for a specific product ion after fragmentation. This highly selective approach provides excellent sensitivity and minimizes interference from other components in the biological matrix. acs.org

The table below outlines a representative set of UHPLC/MS parameters that could be adapted for the analysis of this compound in biological matrices, based on established methods for similar amino acid derivatives. acs.orgrestek.com

ParameterCondition
UHPLC System Acquity UPLC or similar
Column HSS T3 C18, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 2% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.5 kV
Desolvation Temperature 600 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Specific precursor > product ion transition for this compound (to be determined experimentally)

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies of this compound Complexes

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is highly valuable for investigating the thermal stability and decomposition patterns of materials, including metal complexes of organic ligands like this compound. researchgate.net TGA provides critical information on the temperature ranges at which a complex is stable, the nature of its decomposition, and the composition of the final residue. researchgate.netekb.eg

In a typical TGA experiment, a small amount of the this compound complex is placed in a sample pan and heated at a constant rate in a controlled atmosphere, often an inert gas such as nitrogen, to prevent oxidation. redalyc.org The instrument continuously records the mass of the sample as the temperature increases. The resulting data is plotted as a thermogravimetric curve, with temperature on the x-axis and the percentage of initial mass on the y-axis.

The thermal decomposition of metal complexes of amino acids often occurs in multiple steps. ekb.egredalyc.org For instance, an initial weight loss at lower temperatures (typically below 150 °C) can often be attributed to the loss of lattice or coordinated water molecules. researchgate.net Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic ligand. ekb.eg The final mass remaining at the end of the experiment, if the analysis is conducted in an inert atmosphere, may correspond to the metallic residue or in an oxidizing atmosphere, the metal oxide. nih.gov

The following table presents a hypothetical TGA data set for a metal complex of this compound, illustrating a plausible thermal decomposition profile based on studies of similar amino acid complexes. ekb.egredalyc.orgnih.gov

Temperature Range (°C)Weight Loss (%)DTG Peak (°C)Assignment
50 - 1205.095Loss of lattice water molecules
120 - 25010.0220Loss of coordinated water molecules
250 - 45045.0380Decomposition of the this compound ligand
> 450--Stable metal oxide residue

Research Perspectives and Future Directions for N Carbamoylmethionine Studies

Engineering of Enzymatic Systems for Optimized N-Carbamoylmethionine Transformations

The biocatalytic transformation of this compound is a cornerstone of its application. Engineering the enzymes involved in its synthesis and hydrolysis is critical for developing efficient and sustainable production processes.

Rational protein design and directed evolution are powerful strategies for tailoring enzymes with desired properties. For enzymes acting on this compound, such as N-carbamoyl-D-amino acid amidohydrolases (DCases), these techniques can significantly improve catalytic efficiency, stability, and solubility. portlandpress.comnih.gov

Rational design involves making specific, knowledge-based mutations in an enzyme's structure to alter its function. For instance, in silico structural modeling can identify key residues in the active site or other regions that influence substrate binding, catalysis, or protein stability. Molecular modeling of a dimeric DCase has shown that engineered C-terminal His-tags are freely exposed on the protein surface, which facilitates efficient purification without compromising the enzyme's structure. nih.gov

Directed evolution, conversely, mimics natural selection in the laboratory to evolve enzymes with desired traits. nih.govwikipedia.orgillinois.edu This process involves generating a large library of enzyme variants through random mutagenesis or DNA shuffling, followed by high-throughput screening to identify improved variants. portlandpress.commdpi.com For example, error-prone PCR and DNA shuffling have been used to randomly mutate the coding sequence of DCase to improve its solubility in Escherichia coli. portlandpress.com

A combination of these approaches, often termed semi-rational design, can be particularly effective. Computational tools can predict "hotspots" for mutation, which are then targeted for mutagenesis to create smaller, more focused libraries for screening. twistbioscience.com A deep learning-based rational design software, "Feitian," has been developed to predict mutations that enhance the catalytic activity (kcat) and thermal stability of DCase. nih.gov This approach led to the identification of a triple-point mutant (Q4C/T212S/A302C) with a 4.25-fold increase in activity and a 2.25-fold increase in thermal stability. nih.gov

Table 1: Examples of Engineered N-Carbamoyl-D-amino acid Amidohydrolase (DCase) Mutants with Enhanced Properties
Enzyme MutantMutation(s)ImprovementMethodologyReference
DCase-M3Q4C/T212S/A302C4.25-fold increase in activity and 2.25-fold increase in thermal stabilityDeep Learning-assisted Rational Design nih.gov
DCase MutantA18T/Y30N/K34EIncreased solubility in E. coliDirected Evolution (error-prone PCR and DNA shuffling) followed by site-directed mutagenesis portlandpress.com

Metabolic engineering aims to rewire the metabolism of microorganisms to overproduce desired chemicals, including novel amino acids derived from this compound. youtube.comyoutube.com By strategically manipulating cellular pathways, microbial cell factories can be designed for efficient and sustainable bioproduction. pnnl.govpurdue.edu

The production of L-methionine in Escherichia coli has been enhanced through various metabolic engineering strategies. These include the deletion of negative transcriptional regulators (e.g., MetJ), overexpression of key biosynthetic enzymes (e.g., homoserine O-succinyltransferase MetA), and engineering of efflux transporters (e.g., YjeH) to increase product secretion. nih.gov Furthermore, blocking competing metabolic pathways, such as the lysine (B10760008) biosynthesis pathway by deleting lysA, can redirect metabolic flux towards the target amino acid, leading to a significant increase in titer. nih.gov

These principles can be adapted to develop production pathways for this compound or its derivatives. For instance, a microbial strain could be engineered to produce a precursor that is then converted to this compound by an introduced carbamoylase enzyme. The general scheme for the "Amidohydrolase Process" involves the use of a racemase and a stereoselective carbamoylase for the dynamic kinetic resolution of racemic N-carbamoyl-amino acids. researchgate.net

Future work could focus on designing novel pathways that utilize inexpensive and renewable feedstocks. This involves not only introducing the necessary biosynthetic genes but also optimizing the host's central metabolism to ensure a sufficient supply of precursors and cofactors. nih.gov Systems biology approaches, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to genetic modifications, guiding further engineering efforts. pnnl.gov

Advanced Computational and Artificial Intelligence Methods in this compound Research

Computational modeling and artificial intelligence are becoming indispensable tools in chemical and biological research. Their application to this compound can accelerate discovery and optimization processes, from validating its structure to predicting the effects of enzymatic modifications.

Quantum chemical modeling provides a powerful means to investigate the electronic structure and geometry of molecules with high accuracy. These methods can be applied to this compound to validate its three-dimensional structure and perform a detailed conformational analysis. Understanding the conformational landscape of this compound is crucial as it influences its reactivity and interaction with enzymes.

Computational methods can be used to calculate the energies of different conformers and predict the most stable structures. This information is valuable for understanding how this compound binds to the active site of an enzyme and for designing enzyme variants with improved affinity and specificity. While no specific quantum chemical studies on this compound are available, the methodologies are well-established for the conformational analysis of organic molecules. siftdesk.org

Machine learning (ML) and artificial intelligence are revolutionizing the field of structural biology and enzyme engineering. frontiersin.orgresearchgate.netconicet.gov.ar For this compound research, ML models can be trained on existing data to predict various properties, from the solubility of enzyme variants to the potential for post-translational modifications.

For instance, ML approaches have been successfully used to predict methionine oxidation sites in proteins by analyzing features such as solvent accessible area and proximity to other residues. nih.govnih.gov This could be relevant for studying the stability of enzymes involved in this compound metabolism.

In the context of enzyme engineering, deep learning models have already been applied to predict mutations that enhance the catalytic activity of N-carbamoyl hydrolases. nih.gov These models learn complex relationships between protein sequence, structure, and function, enabling a more targeted approach to enzyme design than traditional methods. As more data on this compound and related enzymes become available, the predictive power of these models is expected to increase, further accelerating the development of efficient biocatalysts.

Elucidation of this compound Roles in Microbial Physiology and Bioproduction

Understanding the physiological roles of this compound in microorganisms is crucial for both fundamental science and biotechnology. As a derivative of the essential amino acid methionine, it could potentially serve as a source of carbon, nitrogen, and sulfur for microbial growth. mdpi.comlongdom.org

Microorganisms possess diverse metabolic pathways for utilizing various nitrogen-containing compounds. nih.govfrontiersin.orgresearchgate.net Investigating whether microbes can metabolize this compound would involve screening for enzymatic activities that hydrolyze the carbamoyl (B1232498) group, such as N-carbamoyl-L-amino-acid hydrolase. wikipedia.org The discovery of such pathways could reveal novel metabolic routes and enzymes.

The ability of microbes to synthesize and utilize amino acids is also central to their role in various ecosystems and in host-microbe interactions. mdpi.com Exploring the role of this compound in these contexts could provide new insights into microbial metabolism.

Investigation of this compound Pathways in Microorganisms

The exploration of this compound pathways in microorganisms primarily centers on its role within an enzymatic cascade known as the "hydantoinase process." This process is not a typical anabolic or catabolic pathway for the microorganism's own metabolic needs but is rather a biocatalytic route exploited for the production of optically pure amino acids. The core of this pathway involves the stereoselective hydrolysis of a hydantoin (B18101) derivative to an N-carbamoyl-amino acid, which is then further hydrolyzed to the desired amino acid.

The key enzymes and steps involved in the microbial metabolism of this compound precursors are:

Hydantoinase (EC 3.5.2.2): This enzyme initiates the process by catalyzing the stereoselective ring-opening of a racemic mixture of 5-monosubstituted hydantoins. For methionine production, the substrate is typically D,L-5-(2-methylthioethyl)hydantoin. A D-stereoselective hydantoinase will specifically hydrolyze the D-enantiomer to produce N-carbamoyl-D-methionine.

N-carbamoyl-amino acid amidohydrolase (EC 3.5.1.77 for D-isomers and EC 3.5.1.87 for L-isomers): This enzyme, also known as carbamoylase, is responsible for the hydrolysis of the N-carbamoyl group from the amino acid.

D-carbamoylase acts on N-carbamoyl-D-amino acids to produce the corresponding D-amino acid, ammonia (B1221849), and carbon dioxide.

L-carbamoylase exhibits strict stereospecificity for N-carbamoyl-L-amino acids, yielding the L-amino acid. nih.gov

Research has identified and characterized these enzymes from various microbial sources, each with distinct properties. For instance, L-carbamoylases from Pseudomonas sp. NS671 and Geobacillus stearothermophilus are strictly L-specific. nih.gov An L-N-carbamoylase from Sinorhizobium meliloti CECT 4114 has been cloned and expressed in Escherichia coli. This enzyme demonstrates broad substrate specificity and is capable of hydrolyzing N-carbamoyl-L-methionine. researchgate.net

The "hydantoinase process" can be engineered in microorganisms to achieve a dynamic kinetic resolution, where the unreacted hydantoin enantiomer is racemized by a hydantoin racemase (EC 5.1.99.5) , allowing for a theoretical 100% conversion to the desired amino acid enantiomer. This coordinated action of multiple enzymes is crucial to prevent the accumulation of intermediates and achieve efficient production. wikipedia.org

It is important to note that while N-carbamoyl amino acids are key intermediates in this biotechnological process, their widespread occurrence in central microbial metabolism has not been extensively documented. The focus of research has been on identifying and characterizing the specific enzymes from various microorganisms that can be harnessed for industrial amino acid synthesis.

Biotechnological Applications of this compound as an Intermediate for Amino Acid Synthesis

The primary biotechnological application of this compound lies in its role as a crucial intermediate for the enzymatic production of enantiomerically pure L-methionine and D-methionine. This biocatalytic approach, often referred to as the "hydantoinase process," presents a more environmentally friendly and efficient alternative to traditional chemical synthesis methods for producing optically pure amino acids.

The process typically begins with a racemic mixture of 5-(2-methylthioethyl)hydantoin, which is a chemically synthesized precursor. A multi-enzymatic system, often utilizing whole microbial cells or purified enzymes, is then employed to convert this precursor to the desired methionine enantiomer.

Production of L-Methionine:

A bienzymatic system has been developed for the production of optically pure L-methionine from a racemic mixture of N-carbamoyl-methionine. This system utilizes:

An N-succinylamino acid racemase (NSAR) from Geobacillus kaustophilus CECT4264, which also exhibits activity on N-carbamoyl amino acids, to racemize the N-carbamoyl-D-methionine intermediate.

An enantiospecific L-N-carbamoylase (L-carbamoylase) from Geobacillus stearothermophilus CECT43, which selectively hydrolyzes N-carbamoyl-L-methionine to L-methionine.

This coupled enzymatic reaction allows for the dynamic kinetic resolution of the racemic N-carbamoyl-methionine, leading to high yields of L-methionine.

EnzymeSource OrganismFunction in L-Methionine Synthesis
N-succinylamino acid racemase (NSAR)Geobacillus kaustophilus CECT4264Racemization of N-carbamoyl-D-methionine to N-carbamoyl-L-methionine
L-N-carbamoylaseGeobacillus stearothermophilus CECT43Stereospecific hydrolysis of N-carbamoyl-L-methionine to L-methionine

Production of D-Methionine:

The production of D-methionine follows a similar enzymatic cascade but utilizes enzymes with D-stereospecificity:

A D-hydantoinase selectively hydrolyzes D,L-5-(2-methylthioethyl)hydantoin to N-carbamoyl-D-methionine.

A D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase) then hydrolyzes N-carbamoyl-D-methionine to produce D-methionine, ammonia, and carbon dioxide.

This enzymatic route is a well-established industrial process for the production of D-amino acids, which are valuable building blocks for the synthesis of pharmaceuticals and other specialty chemicals.

The efficiency of these biotechnological processes relies on the careful selection and optimization of microbial enzymes with desired characteristics such as high activity, stability, and stereoselectivity. Genetic and protein engineering techniques are also employed to improve the performance of these biocatalysts for industrial-scale amino acid production.

Development of Novel Analytical Probes and Tracers Incorporating this compound for Metabolic Flux Analysis.

Currently, there is no publicly available research or established methodology describing the development or use of novel analytical probes and tracers incorporating this compound for the purpose of metabolic flux analysis.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This is often achieved by using isotopically labeled substrates (e.g., ¹³C-labeled glucose or amino acids) and tracking the incorporation of these isotopes into various metabolites. The labeling patterns of these downstream metabolites provide valuable information about the activity of different metabolic pathways.

While metabolic flux analysis is widely applied to study central carbon metabolism and the biosynthesis of amino acids like methionine, the use of this compound as a tracer molecule has not been reported in the scientific literature. The research in the field of this compound is predominantly focused on its role as an intermediate in the enzymatic synthesis of amino acids, as detailed in the preceding sections.

Therefore, the development of analytical probes and tracers incorporating this compound for metabolic flux analysis represents an unexplored area of research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing N-carbamoylmethionine in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting methionine with a carbamoylating agent (e.g., potassium cyanate) under controlled pH (8–10) and temperature (25–40°C). Purification is achieved via recrystallization or column chromatography. Characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm the carbamoyl group attachment. Purity is validated using HPLC with UV detection (λ = 210–220 nm) .

Q. How should researchers prepare stable stock solutions of this compound for biological assays?

  • Methodological Answer : Dissolve the compound in inert-gas-purged DMSO or PBS (pH 7.4) to minimize oxidation. Solubility in aqueous buffers is typically ≤10 mg/mL. For long-term storage, aliquot solutions at -20°C under nitrogen. Avoid freeze-thaw cycles and validate stability via UV-Vis spectroscopy before use .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) provides high specificity. Calibrate using isotopically labeled internal standards (e.g., 13C^{13}C-methionine derivatives) to correct for matrix effects. Limit of detection (LOD) should be empirically determined via spike-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data observed in N-carbamoymethionine characterization?

  • Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism or residual solvents. Perform 2D NMR (e.g., HSQC, COSY) to confirm connectivity. Cross-validate with computational chemistry (DFT calculations for optimized geometries and vibrational frequencies) using software like Gaussian or WebMO . For trace impurities, use preparative HPLC to isolate byproducts for individual analysis .

Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

  • Methodological Answer : Design a time-course study with simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify half-life using nonlinear regression. Include positive controls (e.g., free methionine) and negative controls (solvent-only). Statistical analysis should account for batch-to-batch variability using ANOVA with post-hoc Tukey tests .

Q. How can conflicting bioactivity results between in vitro and in vivo studies of this compound be systematically addressed?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite profiling (e.g., liver microsome assays). Use isotopic tracing (14C^{14}C-labeled compound) to track distribution. Validate target engagement via CRISPR-Cas9 knockout models of putative receptors. Reconcile discrepancies by comparing exposure levels (AUC) in vitro vs. in vivo .

Q. What computational strategies are effective for modeling this compound’s interaction with enzymatic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., methionine adenosyltransferase). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns. Compare free energy profiles (MM-PBSA) with experimental IC50_{50} values to refine predictive models .

Q. How should researchers design multi-omics studies to elucidate this compound’s role in metabolic pathways?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) data from treated vs. untreated cell lines. Use pathway enrichment tools (MetaboAnalyst, STRING) to identify perturbed networks. Validate hypotheses with stable isotope-resolved metabolomics (SIRM) using 13C^{13}C-glucose tracing .

Methodological Best Practices

  • Data Reproducibility : Document synthesis protocols in triplicate and share raw spectra, chromatograms, and computational input files as supplementary materials .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables .
  • Ethical Reporting : Differentiate between primary data (experimental results) and secondary interpretations in manuscripts. Disclose all negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.